Ethyl 2-(ethylthio)acetate
Overview
Description
Ethyl 2-(ethylthio)acetate is an organic compound with the molecular formula C6H12O2S. It is a colorless liquid with a characteristic odor and is used in various chemical synthesis processes. The compound is known for its role as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Scientific Research Applications
Ethyl 2-(ethylthio)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs with therapeutic properties.
Industry: this compound is used in the production of flavors and fragrances due to its characteristic odor.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Ethyl 2-(ethylthio)acetate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with alcohol dehydrogenase (ADH), which catalyzes the oxidation of ethanol to acetaldehyde. This compound can act as a substrate for ADH, leading to the formation of ethyl acetate and other metabolites. Additionally, it interacts with acetyl-CoA synthetase, facilitating the conversion of acetate to acetyl-CoA, a crucial intermediate in metabolic pathways .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules such as protein kinases and transcription factors. This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. This compound has also been observed to impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes such as alcohol dehydrogenase and acetyl-CoA synthetase, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the context. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of various degradation products. These degradation products can have different effects on cellular processes, potentially altering the overall impact of the compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as liver toxicity and oxidative stress. Studies have identified threshold doses at which the compound’s effects become significant, providing valuable information for determining safe and effective dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized to ethyl acetate and other metabolites through the action of enzymes such as alcohol dehydrogenase and acetyl-CoA synthetase. These metabolic pathways play a crucial role in determining the compound’s overall impact on cellular processes. Additionally, this compound can influence metabolic flux by altering the levels of key metabolites and interacting with various cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its overall effects. The compound can be transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can accumulate in various cellular compartments, influencing its localization and activity. The distribution of this compound within tissues can also affect its overall impact on cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, such as the cytoplasm, mitochondria, and endoplasmic reticulum. This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular localization of this compound can influence its activity and function, affecting various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(ethylthio)acetate can be synthesized through the reaction of ethyl bromoacetate with ethanethiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction mixture is often monitored using techniques such as gas chromatography to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(ethylthio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield the corresponding thioether using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles (amines, alcohols); reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Corresponding substituted products depending on the nucleophile used.
Mechanism of Action
The mechanism of action of ethyl 2-(ethylthio)acetate involves its interaction with various molecular targets. In biochemical assays, the compound can act as a substrate for enzymes, leading to the formation of specific products. The ethylthio group can undergo oxidation or reduction, influencing the compound’s reactivity and interaction with other molecules. The pathways involved in these reactions are often studied using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Comparison with Similar Compounds
Ethyl (methylthio)acetate: Similar structure but with a methylthio group instead of an ethylthio group.
Methyl 2-(ethylthio)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(methylthio)acetate: Similar structure but with a methylthio group instead of an ethylthio group.
Uniqueness: this compound is unique due to its specific ethylthio group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of certain pharmaceuticals and agrochemicals where the ethylthio group plays a crucial role in the compound’s biological activity .
Properties
IUPAC Name |
ethyl 2-ethylsulfanylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-3-8-6(7)5-9-4-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPMXDWMIGAPCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60325524 | |
Record name | Acetic acid, (ethylthio)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60325524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17640-29-8 | |
Record name | NSC509544 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509544 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, (ethylthio)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60325524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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